molecular formula C42H84O2 B14284852 Triacontyl dodecanoate CAS No. 137956-23-1

Triacontyl dodecanoate

Cat. No.: B14284852
CAS No.: 137956-23-1
M. Wt: 621.1 g/mol
InChI Key: OQGFMFIJZAGOST-UHFFFAOYSA-N
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Description

Triacontyl dodecanoate (C42H84O2) is a long-chain ester formed by the esterification of triacontanol (a 30-carbon alcohol) with dodecanoic acid (lauric acid, C12H24O2). While direct references to this compound are absent in the provided evidence, its properties and applications can be inferred from structurally similar esters, such as triacontyl palmitate (C46H92O2) and other dodecanoate derivatives. Long-chain esters like this compound are typically characterized by high molecular weights, hydrophobicity, and stability, making them suitable for industrial applications such as lubricants, coatings, or surfactants.

Properties

CAS No.

137956-23-1

Molecular Formula

C42H84O2

Molecular Weight

621.1 g/mol

IUPAC Name

triacontyl dodecanoate

InChI

InChI=1S/C42H84O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-33-35-37-39-41-44-42(43)40-38-36-34-32-12-10-8-6-4-2/h3-41H2,1-2H3

InChI Key

OQGFMFIJZAGOST-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Triacontyl dodecanoate can be synthesized through esterification, where triacontanol reacts with dodecanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:

C30H61OH+C12H24O2C30H61OC12H23O+H2O\text{C}_{30}\text{H}_{61}\text{OH} + \text{C}_{12}\text{H}_{24}\text{O}_2 \rightarrow \text{C}_{30}\text{H}_{61}\text{O}\text{C}_{12}\text{H}_{23}\text{O} + \text{H}_2\text{O} C30​H61​OH+C12​H24​O2​→C30​H61​OC12​H23​O+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The reaction conditions are optimized to achieve high purity and yield of the ester product.

Chemical Reactions Analysis

Types of Reactions

Triacontyl dodecanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to triacontanol and dodecanoic acid.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

    Hydrolysis: Triacontanol and dodecanoic acid.

    Oxidation: Triacontanoic acid and dodecanol.

    Reduction: Triacontanol and dodecanol.

Scientific Research Applications

Triacontyl dodecanoate has various applications in scientific research, including:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in biological membranes due to its hydrophobic nature.

    Medicine: Explored for its potential use in drug delivery systems, where its hydrophobic properties can aid in the encapsulation of hydrophobic drugs.

    Industry: Utilized in the formulation of lubricants, surfactants, and cosmetics due to its stability and hydrophobicity.

Mechanism of Action

The mechanism by which triacontyl dodecanoate exerts its effects is primarily through its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long carbon chains allow it to interact with other hydrophobic molecules, facilitating various biochemical processes.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares triacontyl dodecanoate with structurally or functionally related esters, including pheromones, phytochemicals, and industrial compounds:

Compound Molecular Formula Molecular Weight (g/mol) Applications/Sources Key Properties
This compound C42H84O2 621.14 Inferred: Potential use in coatings or lubricants High hydrophobicity, thermal stability
Neryl dodecanoate C22H40O2 336.55 Sex pheromone in Dalopius marginatus beetles Minor component in pheromone blends (2.9–3.7% of total)
3-Pentyl dodecanoate C17H34O2 270.45 Aggregation pheromone in beetles Branched alcohol moiety; GC retention time 16.95 min
Benzyl dodecanoate C19H30O2 290.44 Phytochemical in Irvingia gabonensis seeds Antimicrobial activity; constitutes 9.06% of extract
Copper dodecanoate Cu(C12H23O2)2 476.18 Antifouling pigment in marine paints Low copper release (prolonged activity)
Triacontyl palmitate C46H92O2 677.22 Industrial raw material High melting point; used in specialty chemicals

Research Findings and Data

Pheromone Activity of Dodecanoate Esters

  • Neryl dodecanoate constitutes 2.9–3.7% of the pheromone blend in D.
  • 3-Pentyl dodecanoate, identified via GC-MS and synthetic validation, is critical for beetle aggregation behavior .

Environmental and Industrial Performance

  • Copper dodecanoate-based epoxy paints show antifouling efficiency comparable to commercial coatings, with copper release rates 50% lower than conventional formulations .
  • Triacontyl palmitate’s high carbon count (C46) correlates with its use in high-temperature applications .

Notes on Evidence Limitations

  • Direct data on this compound are absent in the provided evidence; inferences are drawn from analogous compounds.
  • Contradictions in biological activity (e.g., pheromone synergism) highlight the need for species-specific studies .

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